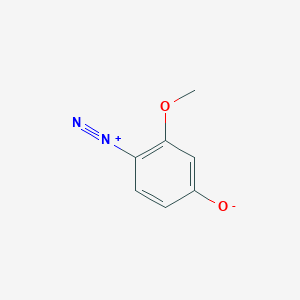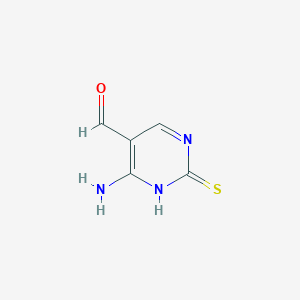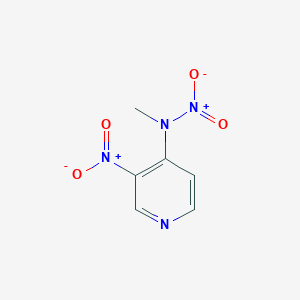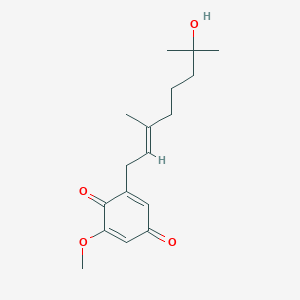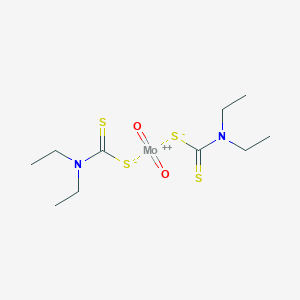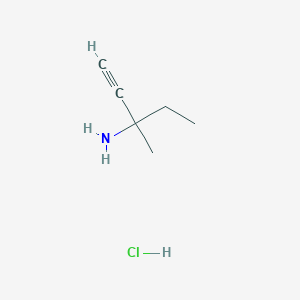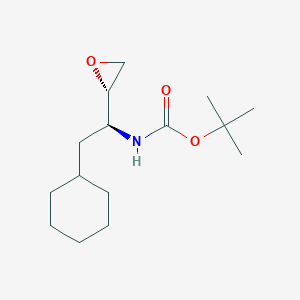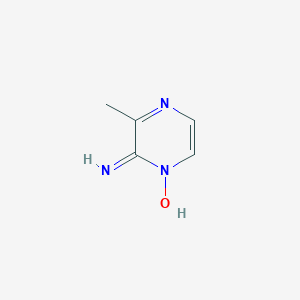
1-Hydroxy-3-methylpyrazin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-pyrazinamine 1-oxide is a heterocyclic organic compound with the molecular formula C5H7N3O It consists of a pyrazine ring substituted with a methyl group and an amine group, along with an oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-pyrazinamine 1-oxide typically involves the oxidation of 3-Methyl-2-pyrazinamine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent under acidic conditions. The reaction proceeds as follows: [ \text{3-Methyl-2-pyrazinamine} + \text{H}_2\text{O}_2 \rightarrow \text{3-Methyl-2-pyrazinamine 1-oxide} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of 3-Methyl-2-pyrazinamine 1-oxide may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-pyrazinamine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to an amine group.
Substitution: The methyl and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) for halogenation reactions.
Major Products Formed
Oxidation: More oxidized pyrazine derivatives.
Reduction: 3-Methyl-2-pyrazinamine.
Substitution: Various substituted pyrazine derivatives depending on the substituent introduced.
Scientific Research Applications
3-Methyl-2-pyrazinamine 1-oxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-pyrazinamine 1-oxide involves its interaction with specific molecular targets. The oxide group can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrazine: Lacks the amine and oxide groups, making it less reactive.
3-Methyl-2-pyrazinamine: Lacks the oxide group, affecting its redox properties.
2,3-Dimethylpyrazine: Contains two methyl groups, altering its chemical behavior.
Uniqueness
3-Methyl-2-pyrazinamine 1-oxide is unique due to the presence of both an amine and an oxide group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
103965-75-9 |
|---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-hydroxy-3-methylpyrazin-2-imine |
InChI |
InChI=1S/C5H7N3O/c1-4-5(6)8(9)3-2-7-4/h2-3,6,9H,1H3 |
InChI Key |
GCWLMIIVTIHVBD-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN(C1=N)O |
Canonical SMILES |
CC1=NC=CN(C1=N)O |
Synonyms |
Pyrazinamine, 3-methyl-, 1-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


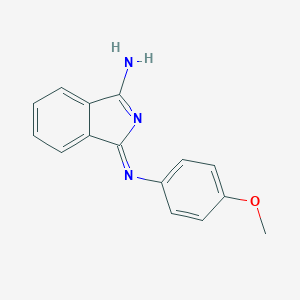
![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)

![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)
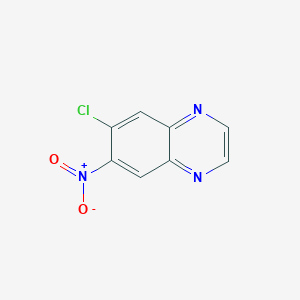
![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)
